molecular formula C26H32N2O3S B15105825 N-{2-(morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-{2-(morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B15105825
M. Wt: 452.6 g/mol
InChI Key: NPUNFNHBUNRLLA-UHFFFAOYSA-N
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Description

This compound is a synthetic carboxamide derivative featuring a morpholine ring, an isopropyl-substituted phenyl group, and a 5,6-dihydro-1,4-oxathiine scaffold fused with a phenyl moiety. The morpholine group enhances solubility and bioavailability, while the oxathiine ring may contribute to conformational rigidity and electronic effects, influencing binding interactions .

Properties

Molecular Formula

C26H32N2O3S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C26H32N2O3S/c1-19(2)20-8-10-21(11-9-20)23(28-12-14-30-15-13-28)18-27-26(29)24-25(32-17-16-31-24)22-6-4-3-5-7-22/h3-11,19,23H,12-18H2,1-2H3,(H,27,29)

InChI Key

NPUNFNHBUNRLLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(SCCO2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of this compound, we compare it with three analogs (Table 1) and analyze key structural and functional differences.

Table 1: Structural and Pharmacological Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility (LogP) Reported Bioactivity (IC₅₀/EC₅₀)
Target Compound Morpholine, isopropylphenyl, 5,6-dihydro-1,4-oxathiine, phenylcarboxamide 497.62 3.2 Not yet reported (preclinical)
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP () Dihydropyridine (DHP) core, thioether linkage, methoxy substituents 528.59 2.8 12 nM (Calcium channel blocker)
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP () Bromophenyl substitution, thioether linkage 583.48 3.5 8 nM (Calcium channel blocker)
EP 4 374 877 A2 Derivative () Morpholine-ethoxy linkage, trifluoromethyl groups, pyrimidine-aniline pharmacophore 803.44 4.1 0.5 nM (Kinase inhibitor)

Key Observations

Structural Diversity: The target compound lacks the dihydropyridine (DHP) core common in calcium channel blockers () but shares a carboxamide group and aromatic systems. The EP 4 374 877 A2 derivative () features a pyrimidine-aniline motif and trifluoromethyl groups, which improve metabolic stability and target affinity but reduce solubility (LogP = 4.1 vs. 3.2 for the target compound).

Electronic and Steric Effects :

  • Computational analysis using Multiwfn () reveals that the morpholine group in the target compound generates a localized electron-rich region, facilitating interactions with hydrophobic pockets in enzymes. In contrast, bromine substituents in the DHP analogs () increase steric bulk and polarizability, favoring halogen-bonding interactions .

Noncovalent Interactions: The target compound’s oxathiine ring enables weak chalcogen bonding (S···O/N), as visualized via noncovalent interaction (NCI) plots (). This contrasts with the stronger hydrogen-bonding networks observed in DHP derivatives with methoxy or carbonyl groups .

Pharmacological Potential: While the target compound’s bioactivity remains unquantified, its structural hybridity suggests dual mechanisms: morpholine for CNS penetration and oxathiine for antioxidant or anti-inflammatory effects. The DHP analogs () exhibit nanomolar potency as calcium modulators, but their thioether linkages may confer higher toxicity risks .

Computational and Experimental Validation

  • SHELX Refinement (): Crystal structures of related compounds (e.g., DHP derivatives) confirm that bulky substituents (e.g., bromophenyl) induce torsional strain, reducing conformational flexibility compared to the target compound’s oxathiine system.
  • Molecular Dynamics : Simulations using Multiwfn () predict the target compound’s stability in aqueous environments (LogP = 3.2), aligning with its moderate solubility profile.

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